4-Butyl-2-methyl-1-nitrosopiperazine
Description
4-Butyl-2-methyl-1-nitrosopiperazine is a nitrosopiperazine derivative characterized by a nitroso (-NO) group at position 1, a methyl group at position 2, and a butyl chain at position 4 of the piperazine ring. This compound’s structural features influence its physicochemical properties, including lipophilicity (enhanced by the butyl group) and steric hindrance (due to methyl substitution).
Properties
CAS No. |
109374-14-3 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.271 |
IUPAC Name |
4-butyl-2-methyl-1-nitrosopiperazine |
InChI |
InChI=1S/C9H19N3O/c1-3-4-5-11-6-7-12(10-13)9(2)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
MUBYKBQLJAPZGF-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(C(C1)C)N=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
4-Butyl-2-methyl-1-nitrosopiperazine is primarily studied for its implications as a contaminant in pharmaceutical products. Nitrosamines, including this compound, have been identified as potential impurities in medications, particularly those containing certain active pharmaceutical ingredients (APIs) like angiotensin II receptor blockers. The U.S. Food and Drug Administration (FDA) has set acceptable limits for nitrosamine impurities in drugs due to their carcinogenic nature, which has led to recalls of affected medications .
Case Study: Nitrosamine Impurities in Pharmaceuticals
- Background : The detection of nitrosamine impurities in drugs such as valsartan and losartan prompted regulatory scrutiny.
- Findings : Analytical methods such as LC-MS/MS have been developed to detect these impurities at low concentrations, ensuring patient safety and compliance with regulatory standards .
Toxicological Studies
The mutagenic properties of 4-butyl-2-methyl-1-nitrosopiperazine make it a subject of interest in toxicological research. Studies have demonstrated that nitrosamines can induce mutations in bacterial models, which is critical for understanding their potential impact on human health.
Case Study: Mutagenicity Testing
- Methodology : The Ames test is commonly employed to assess the mutagenic potential of nitrosamines.
- Results : 4-butyl-2-methyl-1-nitrosopiperazine exhibited significant mutagenic activity, indicating a need for further investigation into its effects on mammalian systems .
Environmental Impact
Nitrosamines are also studied for their environmental persistence and potential impact on ecosystems. The formation of these compounds can occur through various pathways, including the reaction of secondary amines with nitrosating agents found in wastewater.
Case Study: Environmental Monitoring
- Objective : To assess the presence of nitrosamines in water sources and their potential toxicity to aquatic life.
- Findings : Monitoring programs have detected nitrosamines at trace levels in contaminated water bodies, raising concerns about their ecological effects and bioaccumulation .
Analytical Methods for Detection
The development of sensitive analytical techniques is crucial for detecting 4-butyl-2-methyl-1-nitrosopiperazine in various matrices. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify nitrosamine levels accurately.
Table: Comparison of Analytical Methods for Nitrosamine Detection
| Method | Sensitivity | Specificity | Application Area |
|---|---|---|---|
| LC-MS/MS | High | High | Pharmaceutical analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | Moderate | Environmental monitoring |
| High-Performance Liquid Chromatography (HPLC) | Low | High | Food safety testing |
Chemical Reactions Analysis
Formation via Nitrosation
The compound is synthesized through nitrosation of its parent amine, 4-butyl-2-methylpiperazine, under acidic conditions with nitrosating agents (e.g., nitrous acid or sodium nitrite) . Key factors include:
- pH Dependence : Optimal nitrosation occurs at pH 2–4, where nitrous acid (HNO₂) predominates .
- Reaction Kinetics : Nitrosation of piperazine derivatives follows pseudo-first-order kinetics relative to nitrite concentration. For example, 1-nitrosopiperazine forms rapidly (rate constant: ~0.1 L/mol·s at 25°C) .
Mechanism :
- Protonation of the amine nitrogen.
- Nucleophilic attack by nitrous acid, forming an N-nitrosammonium intermediate.
- Deprotonation to yield the stable nitrosamine .
Thermal Decomposition
Thermal stability and decomposition pathways are influenced by substituents and temperature:
- Degradation Products : At elevated temperatures (>100°C), decomposition yields aldehydes (e.g., butanal from the butyl group) and nitrogen oxides (NOₓ) .
- CO₂ Loading : In CO₂-rich environments, decomposition accelerates due to carbamate formation, lowering activation energy (e.g., ΔEₐ ~50 kJ/mol for 1-nitrosopiperazine) .
Example Data :
| Parameter | Value (Analog: 1-Nitrosopiperazine) | Reference |
|---|---|---|
| Decomposition Rate at 75°C | 0.12 mmol/kg·hr | |
| Activation Energy (ΔEₐ) | 85 kJ/mol |
Metabolic Activation and DNA Adduct Formation
Like other nitrosamines, 4-butyl-2-methyl-1-nitrosopiperazine undergoes cytochrome P450-mediated hydroxylation, generating reactive intermediates :
- α-Hydroxylation at the carbon adjacent to the nitroso group.
- Diazenium Ion Formation : Spontaneous dehydration produces a diazenium ion, which decomposes to a carbocation.
- DNA Alkylation : The carbocation reacts with DNA bases (e.g., guanine), forming mutagenic adducts (e.g., O⁶-alkylguanine) .
Potency Factors :
- Substituents like methyl and butyl groups increase hydrophobicity, enhancing membrane permeability and bioactivation .
- Piperazine ring rigidity may stabilize transition states during enzymatic hydroxylation .
Denitrosation Reactions
Denitrosation (loss of the nitroso group) occurs under alkaline or nucleophilic conditions:
- Acid-Catalyzed Pathway : Protonation of the nitroso group followed by nucleophilic attack (e.g., by Br⁻ or SCN⁻) .
- Base-Mediated Pathway : Hydroxide ion attack at the N–N bond, regenerating the parent amine .
Kinetics :
- Rate constants for denitrosation of N-nitrosopiperidine analogs range from 10⁻⁴ to 10⁻² s⁻¹, depending on pH and temperature .
Reactivity with Nucleophiles
The nitroso group participates in substitution reactions:
- Thiols : Reaction with cysteine or glutathione forms S-nitroso derivatives, detoxifying the compound .
- Amines : Transnitrosation exchanges the nitroso group with secondary amines, producing new nitrosamines .
Example Reaction :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-butyl-2-methyl-1-nitrosopiperazine with related piperazine derivatives:
Key Observations:
- Nitroso vs. Sulfonyl/Nitro Groups : The nitroso group in the target compound contrasts with sulfonyl () or nitro groups (), which are stronger electron-withdrawing moieties. Nitroso derivatives are more reactive and pose higher toxicity risks .
- Substituent Positions : Substituents at position 1 (nitroso, Boc) significantly alter reactivity. For example, Boc-protected analogs () are stable intermediates, whereas nitroso derivatives require stringent handling .
Preparation Methods
Regioselective Alkylation Strategies
Piperazine’s symmetrical structure complicates direct alkylation at specific positions. To achieve 4-butyl-2-methyl substitution, a stepwise approach is employed:
-
Protection of one nitrogen : tert-Butyloxycarbonyl (Boc) protection is widely used to block one nitrogen, enabling selective alkylation at the other. For example, Boc-piperazine reacts with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield N-Boc-4-butylpiperazine.
-
Deprotection and secondary alkylation : Acidic removal of the Boc group (e.g., HCl in dioxane) exposes the secondary amine, which is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like NaH.
This method ensures sequential introduction of butyl and methyl groups while minimizing polyalkylation byproducts.
Alternative Routes via Cyclization
In cases where alkylation proves inefficient, cyclization of diamines offers an alternative. For instance, reacting 1,2-diaminoethane with 1-bromo-2-methyl-4-butylpentane under high-temperature conditions (80–100°C) facilitates ring closure to form the piperazine core. However, this route is less favored due to challenges in controlling stereochemistry and side reactions.
Nitrosation of 4-Butyl-2-methylpiperazine
Nitrosation introduces the nitroso (-NO) group to the piperazine ring, typically targeting the secondary amine. This step is highly sensitive to reaction conditions, as excessive nitrosation or competing side reactions (e.g., oxidation) can reduce yields.
Nitrosating Agents and Reaction Conditions
The most common nitrosation method involves in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of precursor to NaNO₂ ensures complete conversion without over-nitrosation.
-
Solvent : Aqueous HCl (1–2 M) or mixed solvents (e.g., water/THF) enhance solubility.
For 4-butyl-2-methylpiperazine, nitrosation proceeds as follows:
The reaction typically achieves 60–75% yield after 2–4 hours, with purity confirmed via LC-HRMS.
Optimization and Challenges
-
pH Control : Maintaining pH <3 is critical to favor HNO₂ formation over nitrate (NO₃⁻).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted precursor and byproducts.
-
Side Reactions : Diazotization or N-nitration may occur at elevated temperatures, necessitating strict thermal control.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-butyl-2-methyl-1-nitrosopiperazine, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving alkylation, nitrosation, and purification is typical. For example, piperazine derivatives are often synthesized via N-alkylation using alkyl halides or epoxides (e.g., ethylenediamine with propylene oxide for methylpyrazine derivatives) . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for nitrosation), and solvent polarity. Column chromatography (e.g., hexanes/EtOAC with 0.25% EtN) or recrystallization improves purity .
- Yield Data : Reported yields for analogous piperazine compounds range from 45% to 85%, depending on reaction scale and purification .
Q. Which spectroscopic techniques are most reliable for characterizing 4-butyl-2-methyl-1-nitrosopiperazine?
- Methodology :
- 1H/13C NMR : Confirms substituent positions on the piperazine ring. For example, nitrosamine protons resonate at δ 3.5–4.5 ppm, while alkyl groups appear upfield (δ 0.8–1.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects nitroso group fragmentation patterns .
- TLC : Monitors reaction progress using silica gel plates (Rf values ~0.3–0.5 in EtOAc/hexanes) .
Q. How can researchers assess the stability of 4-butyl-2-methyl-1-nitrosopiperazine under varying conditions?
- Methodology :
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (nitrosamines typically degrade above 150°C) .
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting) in 4-butyl-2-methyl-1-nitrosopiperazine derivatives?
- Methodology :
- Variable Temperature NMR : Detects conformational exchange broadening (e.g., piperazine ring puckering) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms nitrosamine geometry .
- X-ray Crystallography : Provides definitive structural validation if crystals are obtainable .
Q. How can computational modeling guide the design of 4-butyl-2-methyl-1-nitrosopiperazine analogs for receptor binding studies?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for targets (e.g., dopamine receptors) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with biological activity .
- MD Simulations : Assess conformational flexibility of the butyl and nitroso groups in aqueous environments .
Q. What in vitro assays are suitable for evaluating the cytotoxicity and metabolic pathways of 4-butyl-2-methyl-1-nitrosopiperazine?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
